5-methyl-2,3-dihydro-1H-inden-4-amine
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Overview
Description
5-methyl-2,3-dihydro-1H-inden-4-amine is an organic compound that belongs to the class of indane derivatives This compound features a bicyclic structure with a methyl group attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydro-1H-inden-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 5-methyl-2,3-dihydro-1H-inden-4-nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-methyl-2,3-dihydro-1H-inden-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-substituted 5-methyl-2,3-dihydro-1H-inden-4-amines.
Scientific Research Applications
5-methyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-methyl-2,3-dihydro-1H-inden-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the indane ring system can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-4-amine: Lacks the methyl group, leading to different chemical properties.
5-methyl-2,3-dihydro-1H-inden-2-amine: The amine group is positioned differently, affecting its reactivity.
5-methyl-2,3-dihydro-1H-indene: Lacks the amine group, resulting in different applications.
Uniqueness
5-methyl-2,3-dihydro-1H-inden-4-amine is unique due to the presence of both a methyl group and an amine group on the indane ring system. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-inden-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXVMRHSPKINLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2)C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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